![molecular formula C14H18N2O B1667807 BRL 54443 CAS No. 57477-39-1](/img/structure/B1667807.png)
BRL 54443
Overview
Description
BRL 54443 is a synthetic organic compound with the chemical name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol. It is known for its role as a selective agonist for the serotonin receptor subtypes 5-HT 1E and 5-HT 1F
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL 54443 involves multiple steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized to introduce the piperidine ring at the 3-position. This is achieved through a series of reactions, including alkylation and cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
BRL 54443 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted indoles and piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Profile
BRL 54443 exhibits significant selectivity for the 5-HT1E and 5-HT1F receptors, with pEC50 values of approximately 8.5 and 8.6, respectively. It shows over 30-fold selectivity against other serotonin and dopamine receptors, indicating its potential utility in targeted therapeutic applications.
Receptor | pEC50 Value | Selectivity |
---|---|---|
5-HT1E | 8.5 | High |
5-HT1F | 8.6 | High |
Other Receptors | Varies (≥30-fold lower) | Low |
Neuroscience
This compound's role as a serotonin receptor agonist makes it valuable in neuroscience research, particularly in studies related to mood disorders and neuropharmacology. Its ability to selectively activate the 5-HT1E and 5-HT1F receptors allows researchers to explore their specific contributions to neurotransmission and behavior.
Case Study: Behavioral Effects in Rodents
In studies involving Sprague Dawley rats, administration of this compound at doses of 3 mg/kg and 5 mg/kg resulted in reduced locomotor activity, suggesting its potential influence on motor control and anxiety-related behaviors . The compound also stimulated sniffing behavior, indicating its effects on exploratory actions.
Cardiovascular Research
This compound has been shown to induce contraction in mouse aortic tissues via the activation of the 5-HT2A receptor pathway . This property is particularly useful for investigating the cardiovascular implications of serotonin signaling.
In Vitro Study: Mouse Aortic Contraction
The compound was tested for its ability to induce contractions in isolated mouse aorta preparations, revealing an EC50 value of approximately 6.52 for the activation of the 5-HT2A receptor pathway . This finding underscores its potential role in studying vascular responses to serotonergic signaling.
Molecular Biology
This compound's binding affinity for serotonin receptors makes it a useful tool in molecular biology for exploring receptor-ligand interactions and signaling pathways.
Structural Insights
Recent studies utilizing cryo-electron microscopy have provided insights into how this compound interacts with the receptor binding sites, highlighting critical amino acid residues that determine its selectivity . These findings are crucial for drug development aimed at creating selective agonists or antagonists for therapeutic use.
Mechanism of Action
BRL 54443 exerts its effects by selectively binding to the 5-HT 1E and 5-HT 1F serotonin receptors. This binding activates these receptors, leading to a cascade of intracellular signaling events. The activation of these receptors is associated with various physiological effects, including modulation of neurotransmitter release and vascular tone . The molecular targets and pathways involved include the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
BRL 54443 is unique in its high selectivity for the 5-HT 1E and 5-HT 1F receptors compared to other serotonin receptor agonists. Similar compounds include:
Sumatriptan: A selective agonist for the 5-HT 1B and 5-HT 1D receptors, used in the treatment of migraines.
Ergotamine: A non-selective serotonin receptor agonist with affinity for multiple receptor subtypes, also used in migraine treatment.
This compound’s unique selectivity profile makes it a valuable tool for studying the specific roles of the 5-HT 1E and 5-HT 1F receptors in various physiological and pathological processes .
Biological Activity
BRL 54443 is a selective agonist for the serotonin receptor subtypes 5-HT1E and 5-HT1F, exhibiting significant biological activity that has been the subject of various studies. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and implications for research and therapeutic applications.
- IUPAC Name : 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
- CAS Number : 57477-39-1
- Molar Mass : 230.311 g·mol
This compound acts primarily as an agonist at the 5-HT1E and 5-HT1F receptors. The potency of this compound is reflected in its pEC50 values, which are approximately 8.5 for the 5-HT1E receptor and 8.6 for the 5-HT1F receptor, indicating high affinity and effectiveness in activating these receptors .
Selectivity Profile
The compound demonstrates over a 30-fold selectivity for the 5-HT1E and 5-HT1F receptors compared to other serotonin and dopamine receptors, as shown in Table 1:
Receptor Type | pKi Value |
---|---|
5-HT1E | 8.7 |
5-HT1F | 8.9 |
5-HT1A | 7.2 |
5-HT1B | 6.9 |
5-HT2A | <6 |
D2 | <6 |
In Vitro Studies
This compound has been shown to induce significant biological responses in vitro, including:
- Mouse Aortic Contraction : Induces contraction mediated by the 5-HT2A receptor with a pEC50 value of 6.52, indicating its role in vascular responses .
In Vivo Studies
Lightowler et al. (1998) investigated the effects of this compound on general behavior and seizure thresholds in rats. The findings suggested potential anxiolytic properties and implications for seizure management .
Case Studies and Research Findings
Recent studies have explored the role of this compound in various contexts:
- Neuroprotection : Research indicates that this compound may interact with neurotrophic factors to promote neuroprotection in human neurons . This suggests a potential therapeutic avenue for neurodegenerative diseases.
- Asthma Pathophysiology : Evidence points to serotonin's involvement in asthma, with this compound potentially modulating airway responses through its action on serotonin receptors .
- Comparative Pharmacology : Studies comparing this compound's effects on chicken HTR1E receptors revealed differences in selectivity and efficacy between species, highlighting the need for careful consideration in preclinical models .
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFADCGOAHBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206089 | |
Record name | BRL-54443 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-39-1 | |
Record name | 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57477-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL-54443 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRL-54443 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-54443 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BRL 54443?
A: this compound acts as an agonist at the 5-HT1E and 5-HT1F receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of serotonin at these specific subtypes.
Q2: Does this compound interact with other serotonin receptor subtypes?
A: While this compound exhibits high selectivity for 5-HT1E and 5-HT1F receptors, studies suggest it may also interact with the 5-HT2A receptor. [] Interestingly, in the mouse aorta, the observed contraction induced by this compound was antagonized by ketanserin, a 5-HT2A receptor antagonist. This suggests the contraction might be mediated through 5-HT2A receptors, despite this compound's known affinity for 5-HT1E and 5-HT1F subtypes. [] Further research is needed to fully elucidate these interactions.
Q3: What are the potential downstream effects of this compound's interaction with serotonin receptors?
A: The specific downstream effects of this compound are dependent on the receptor subtype and the cell type or tissue involved. For instance, activation of 5-HT1D receptors by another agonist in a study led to inhibition of the mesenteric vasopressor outflow, suggesting a role in modulating sympathetic nervous system activity. [] More research is necessary to fully understand the downstream effects of this compound specifically mediated by 5-HT1E and 5-HT1F receptor activation.
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